1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone
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Overview
Description
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone is an organic compound that features a phenyl ring substituted with hydroxyl groups at the 2 and 4 positions, and an ethanone moiety linked to a phenoxy group substituted with an ethoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 4-ethoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of ether derivatives.
Scientific Research Applications
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or modulate signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone
- 1-(2,4-dihydroxyphenyl)-2-(4-propoxyphenoxy)ethanone
Uniqueness
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-2-20-12-4-6-13(7-5-12)21-10-16(19)14-8-3-11(17)9-15(14)18/h3-9,17-18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITBGNXTELTCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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